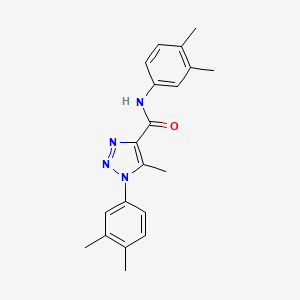

N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N,1-bis(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-12-6-8-17(10-14(12)3)21-20(25)19-16(5)24(23-22-19)18-9-7-13(2)15(4)11-18/h6-11H,1-5H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQAXQHUBRLFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the yield and selectivity.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The triazole-4-carboxamide scaffold is highly modular, with variations in substituents significantly altering properties. Key analogs and their characteristics are summarized below:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Lipophilicity and Solubility : The target compound’s bis(3,4-dimethylphenyl) groups increase lipophilicity compared to diphenyl (C16H14N4O, ) or methoxy-substituted analogs (C17H16N4O2, ). This may reduce aqueous solubility but enhance membrane permeability.

Thermal Stability : Analogs with rigid aromatic systems (e.g., benzoisoxazolyl in ) exhibit higher melting points (>250°C), suggesting stronger intermolecular interactions. The target compound’s melting point is unreported but likely lower due to less rigid substituents.

Synthetic Feasibility : Yields for benzoisoxazole-linked analogs reach 90% , indicating efficient synthetic routes. The target compound’s synthesis may face challenges due to steric hindrance from dimethyl groups.

Methodological Notes

- Analytical Data : NMR and MS (as in ) are standard for verifying triazole-carboxamide structures.

Biological Activity

N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C16H18N4O

- Molecular Weight : 298.34 g/mol

- CAS Number : Not specified in the available literature

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that triazole derivatives often exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation.

Key Mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that triazole compounds can inhibit the proliferation of various cancer cell lines.

- Induction of Apoptosis : These compounds may promote programmed cell death in malignant cells through the activation of apoptotic pathways.

- Antioxidant Activity : Some triazoles exhibit antioxidant properties that can protect cells from oxidative stress.

Anticancer Activity

Recent studies have reported the anticancer effects of similar triazole compounds. For instance, a related derivative demonstrated significant inhibition against several cancer cell lines:

Enzyme Inhibition Studies

Triazole derivatives have also been evaluated for their ability to inhibit specific enzymes:

| Enzyme | IC50 (µM) | Compound |

|---|---|---|

| Alkaline Phosphatase | 0.420 ± 0.012 | Compound derived from triazole |

| Dipeptidyl Peptidase IV | Not specified | Related triazole derivatives |

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound and its analogs:

- Study on Anticancer Efficacy : A study examined the antiproliferative effects of a series of triazole derivatives on multiple cancer cell lines, demonstrating significant cytotoxicity and suggesting further investigation into their use as chemotherapeutic agents.

- Antidiabetic Potential : Research on biscoumarin-triazole hybrids indicated promising results in inhibiting α-glucosidase activity, suggesting a potential role for these compounds in managing diabetes .

Q & A

Basic: What are the standard synthetic routes for N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

Answer:

The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to form the triazole core. Key steps include:

- Step 1: Preparation of substituted azides and alkynes (e.g., 3,4-dimethylphenyl azide and methyl-substituted propargyl carboxamide).

- Step 2: Cycloaddition under inert conditions (e.g., DMF/DMSO solvent, 60–80°C) to yield the triazole scaffold.

- Purification: Column chromatography or recrystallization ensures >95% purity, validated via HPLC (retention time ~15–20 min in Hex/EtOAc systems) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., methyl groups at δ ~2.2–2.5 ppm, triazole protons at δ ~7.5–8.0 ppm) .

- X-ray Crystallography: SHELXL or OLEX2 refines crystal structures, resolving bond lengths (e.g., triazole C–N: ~1.3 Å) and torsion angles .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] ≈ 375.18 g/mol) .

Basic: How is the compound screened for initial biological activity?

Answer:

- Enzyme Inhibition Assays: Test against targets like α-glucosidase or kinases (IC values measured via spectrophotometry) .

- Antimicrobial Screening: Minimum inhibitory concentration (MIC) determined using broth microdilution against Gram-positive/negative bacteria .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC ~10–50 µM in HeLa cells) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Answer:

-

Substituent Modification:

Substituent Effect on Activity Reference 3,4-Dimethylphenyl Enhances hydrophobic interactions with enzyme pockets Methyl at C5 Reduces steric hindrance, improving binding affinity - Method: Synthesize derivatives via regioselective alkylation or amidation, then compare IC values .

Advanced: What computational methods predict its mechanism of action?

Answer:

- Molecular Docking (AutoDock/Vina): Predict binding poses with targets like Orai1 or β-catenin (binding energy ≤ -8.0 kcal/mol) .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models: Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Control Variables: Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .

- Meta-Analysis: Cross-validate IC values using multiple cell lines (e.g., compare HepG2 vs. MCF-7 results) .

- Structural Validation: Re-examine compound purity via HPLC and crystallography to rule out degradation .

Advanced: What strategies improve synthetic yield and scalability?

Answer:

- Catalyst Optimization: Use Cu(I)-TBTA complexes to accelerate cycloaddition (yield >85%) .

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency vs. THF .

- Flow Chemistry: Continuous reactors reduce side-product formation in multi-step syntheses .

Advanced: How to investigate its role in calcium signaling pathways?

Answer:

- SOCE Inhibition Assays: Measure Ca influx in HEK293 cells using Fura-2 AM fluorescence .

- Patch Clamp Electrophysiology: Characterize Orai1 channel blockade (IC ~1–5 µM) .

- Gene Knockdown (CRISPR): Compare activity in Orai1-knockout vs. wild-type cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.